![molecular formula C8H4BrNO2S B14781972 3-Bromobenzo[c]isothiazole-5-carboxylic acid](/img/structure/B14781972.png)
3-Bromobenzo[c]isothiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromobenzo[c]isothiazole-5-carboxylic acid is a heterocyclic compound that contains a bromine atom, a carboxylic acid group, and an isothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromobenzo[c]isothiazole-5-carboxylic acid typically involves the bromination of benzo[c]isothiazole followed by carboxylation. One common method involves the reaction of benzo[c]isothiazole with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the desired position. The resulting brominated intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromobenzo[c]isothiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding benzo[c]isothiazole-5-carboxylic acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate in the presence of a suitable solvent
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzo[c]isothiazole-5-carboxylic acid.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Bromobenzo[c]isothiazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 3-Bromobenzo[c]isothiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Benzo[c]isothiazole-5-carboxylic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
3-Chlorobenzo[c]isothiazole-5-carboxylic acid: Contains a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.
3-Fluorobenzo[c]isothiazole-5-carboxylic acid:
Uniqueness
3-Bromobenzo[c]isothiazole-5-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H4BrNO2S |
|---|---|
Molecular Weight |
258.09 g/mol |
IUPAC Name |
3-bromo-2,1-benzothiazole-5-carboxylic acid |
InChI |
InChI=1S/C8H4BrNO2S/c9-7-5-3-4(8(11)12)1-2-6(5)10-13-7/h1-3H,(H,11,12) |
InChI Key |
QQUGQRIXZIMKTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NSC(=C2C=C1C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


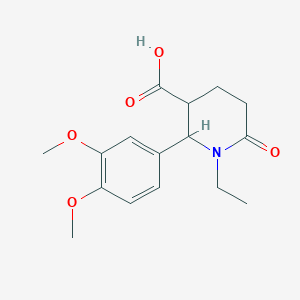
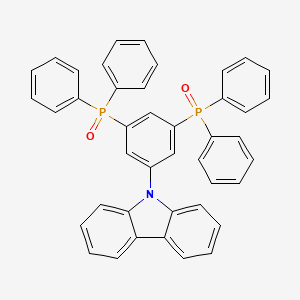

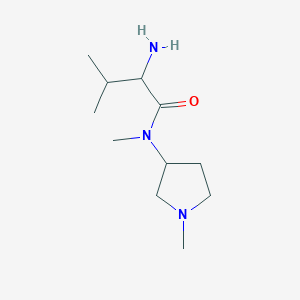
![3,21-Bis(2-butyloctyl)-7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(15),2(9),4(8),5,10,13,16(20),18-octaene](/img/structure/B14781914.png)

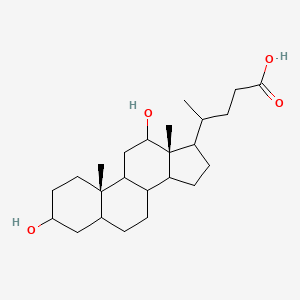

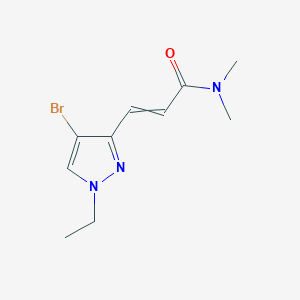

![[6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone](/img/structure/B14781970.png)
![(7aR)-7a-methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B14781974.png)
![Tert-butyl 2-[(2-aminopropanoylamino)methyl]piperidine-1-carboxylate](/img/structure/B14781996.png)
![2-amino-N-[(2,4-dichlorophenyl)methyl]-N-ethyl-3-methylbutanamide](/img/structure/B14782005.png)
